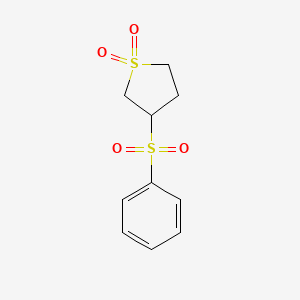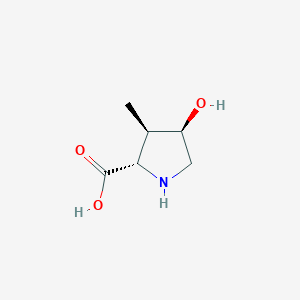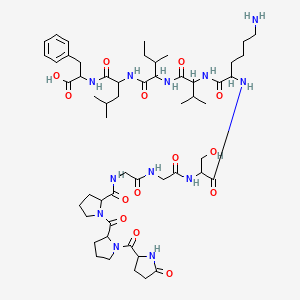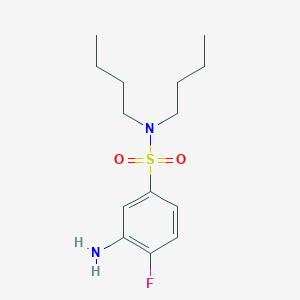
1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone: is a chemical compound with the molecular formula C10H12O3S It is known for its unique structural properties, which include a tetrahydrothiophene ring bonded to a phenyl sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the reaction of tetrahydrothiophene with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions to form the sulfone group. The reaction conditions often include a solvent like acetic acid and a catalyst to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones with higher oxidation states.
Reduction: Sulfides, thiols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target. The compound’s unique structure allows it to bind selectively to certain receptors or enzymes, modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
- 1,1-Dioxidotetrahydro-3-thienyl phenyl ether
- 1,1-Dioxidotetrahydro-3-thienyl acetate
- 1,1-Dioxidotetrahydro-3-thienyl benzenesulfonate
Comparison: 1,1-Dioxidotetrahydro-3-thienyl phenyl sulfone is unique due to its specific combination of a tetrahydrothiophene ring and a phenyl sulfone group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, highlighting its uniqueness in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H12O4S2 |
|---|---|
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H12O4S2/c11-15(12)7-6-10(8-15)16(13,14)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clé InChI |
FRPIHVBWSMHUNO-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12117756.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)

![4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-](/img/structure/B12117785.png)



![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12117798.png)


![3-(Chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B12117812.png)

